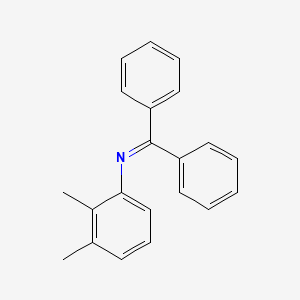
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine is an organic compound with a complex structure that includes a dimethylphenyl group and a diphenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine typically involves the reaction of 2,3-dimethylaniline with benzophenone imine. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or xylene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethylphenyl)acetamide: Similar in structure but with an acetamide group instead of the imine.
N-(2,3-Dimethylphenyl)-N-ethyl-4-chlorobenzenesulfonamide: Contains a sulfonamide group and is used in medicinal chemistry.
N-(2,3-Dimethylphenyl)-β-alanine: A β-alanine derivative with similar aromatic substitution.
Uniqueness
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine is unique due to its specific combination of a dimethylphenyl group and a diphenylmethanimine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61341-89-7 |
|---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C21H19N/c1-16-10-9-15-20(17(16)2)22-21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15H,1-2H3 |
InChI Key |
ZBTAXASABFLYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















